![molecular formula C14H22N2O5 B12603142 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a nonane ring, making it a significant molecule in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- involves several steps. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester. This ester is then subjected to esterification using sulfite as the esterification reagent to yield the final product .
Analyse Chemischer Reaktionen
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in multiple scientific fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pesticides, coatings, plastic additives, and surfactants.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- include:
1,7-Diazaspiro[4.4]nonane-7-acetic acid, methyl ester: This compound shares a similar spirocyclic structure but differs in the ester group.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring.
The uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- lies in its specific spiro linkage and the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C14H22N2O5 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
2-[(5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-7-4-5-14(16)6-8-15(11(14)19)9-10(17)18/h4-9H2,1-3H3,(H,17,18)/t14-/m1/s1 |
InChI-Schlüssel |
BPOKRWSVXFQVBY-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCN(C2=O)CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


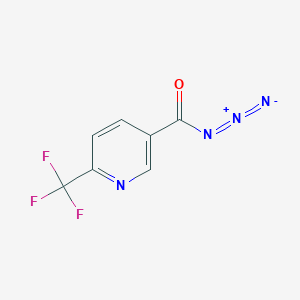

![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
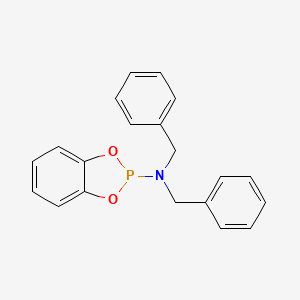
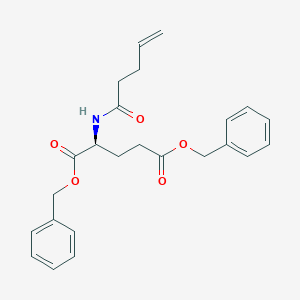
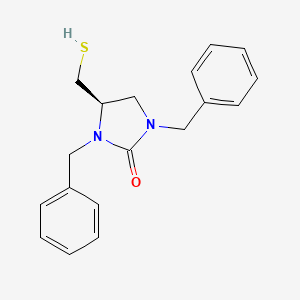
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

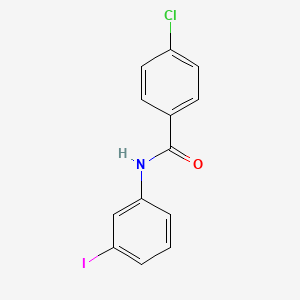
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
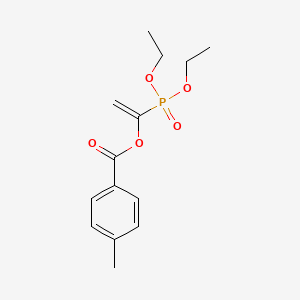
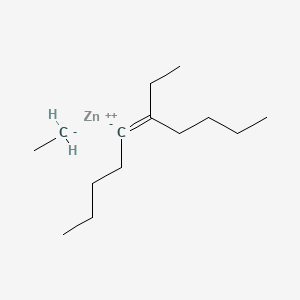
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
